molecular formula C9H11FN2OS B3387718 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide CAS No. 851169-59-0

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Cat. No. B3387718
CAS RN: 851169-59-0
M. Wt: 214.26 g/mol
InChI Key: AOHUEWLERUBZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Fluorophenyl)sulfanyl]propanehydrazide” is a chemical compound with the molecular formula C9H11FN2OS and a molecular weight of 214.26 g/mol . It is used in various scientific research .


Molecular Structure Analysis

The molecular structure of “3-[(4-Fluorophenyl)sulfanyl]propanehydrazide” consists of a fluorophenyl group attached to a propanehydrazide group via a sulfanyl linkage .


Physical And Chemical Properties Analysis

“3-[(4-Fluorophenyl)sulfanyl]propanehydrazide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility may need further investigation.

Scientific Research Applications

Chemical Properties

“3-[(4-Fluorophenyl)sulfanyl]propanamide” is a chemical compound with the CAS Number: 1098354-19-8 . It has a molecular weight of 199.25 . The compound is typically stored at room temperature and is available in powder form .

Safety Information

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Antimicrobial Activity

While the compound itself has not been directly tested for antimicrobial activity, derivatives of flurbiprofen hydrazide, a similar compound, have shown antibacterial inhibition against Micrococcus luteus, and Staphylococcus cohnii and Staphylococcus aureus .

Anti-HCV Activity

Flurbiprofen hydrazide derivatives have been evaluated for their ability to inhibit Hepatitis C virus NS5B polymerase . The most active 4-thiazolidinone compound was 4k (SGK119) with 67.0% and thiosemicarbazide compound was 5d (SGK123) with 69.50% inhibition at 200 μM against hepatitis C virus NS5B RNA polymerase .

Anticancer Activity

Flurbiprofen hydrazide derivatives have also been tested for anticancer activity . The compound 2-(2-Fluoro-4-biphenylyl)-N-[2-[4-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidine-3-yl]propanamide 4d, containing a thiazolidinone ring, demonstrated the most marked effect with 20.80% growth percent on leukemia cancer cell line SR at 10^-5 M .

Antioxidant Activity

While the compound “3-[(4-Fluorophenyl)sulfanyl]propanehydrazide” has not been directly tested for antioxidant activity, similar compounds have shown potential in this area . For example, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone has been identified as the most active compound against the glioblastoma U-87 cell line .

Safety and Hazards

The safety and hazards associated with “3-[(4-Fluorophenyl)sulfanyl]propanehydrazide” are not well-documented. It’s always recommended to handle chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

3-(4-fluorophenyl)sulfanylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2OS/c10-7-1-3-8(4-2-7)14-6-5-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHUEWLERUBZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237821
Record name 3-[(4-Fluorophenyl)thio]propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

CAS RN

851169-59-0
Record name 3-[(4-Fluorophenyl)thio]propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851169-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Fluorophenyl)thio]propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide
Reactant of Route 2
Reactant of Route 2
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide
Reactant of Route 3
Reactant of Route 3
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide
Reactant of Route 4
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide
Reactant of Route 5
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide
Reactant of Route 6
Reactant of Route 6
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.